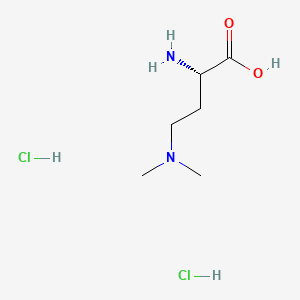
(2S)-2-amino-4-(dimethylamino)butanoicaciddihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride is an organic compound belonging to the class of alpha-amino acids. This compound is characterized by the presence of both amino and dimethylamino functional groups, making it a versatile molecule in various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-amino-4-chlorobutanoic acid with dimethylamine in the presence of a suitable base. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves the careful control of temperature, pressure, and pH to ensure the complete conversion of reactants to the desired product. The final product is then purified using techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, primary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
(2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- (2S)-2,3-Diaminobutanoic acid
- (2S)-2-(dimethylamino)butanoic acid
- (2S)-2,4-Bis(dimethylamino)butanoic acid dihydrochloride
Uniqueness
What sets (2S)-2-amino-4-(dimethylamino)butanoic acid dihydrochloride apart from similar compounds is its unique combination of amino and dimethylamino functional groups. This dual functionality allows it to participate in a broader range of chemical reactions and makes it a valuable intermediate in the synthesis of various biologically active molecules .
Propiedades
Número CAS |
2824986-84-5 |
|---|---|
Fórmula molecular |
C6H16Cl2N2O2 |
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-(dimethylamino)butanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-5(7)6(9)10;;/h5H,3-4,7H2,1-2H3,(H,9,10);2*1H/t5-;;/m0../s1 |
Clave InChI |
WCXHGRUXXUOPHW-XRIGFGBMSA-N |
SMILES isomérico |
CN(C)CC[C@@H](C(=O)O)N.Cl.Cl |
SMILES canónico |
CN(C)CCC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


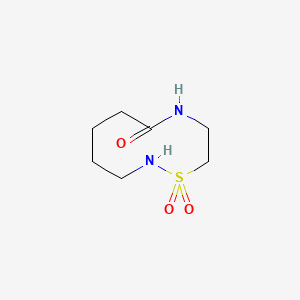
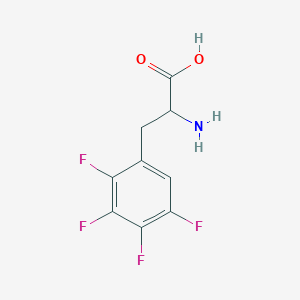
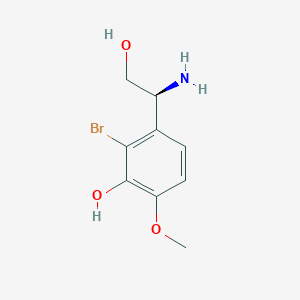
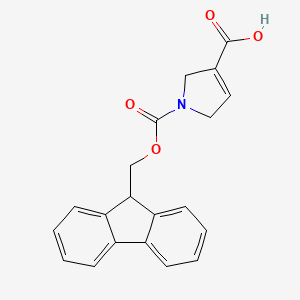
![N-[(3-fluorophenyl)methyl]ethanamine;hydrochloride](/img/structure/B13551979.png)
![[2-Oxo-2-(4-piperidin-1-ylanilino)ethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13551987.png)

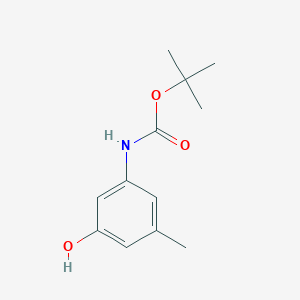

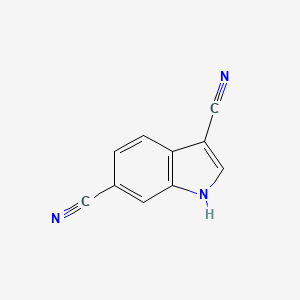
![(2R)-2-amino-2-{bicyclo[4.1.0]hept-3-en-3-yl}acetic acid hydrochloride](/img/structure/B13552001.png)

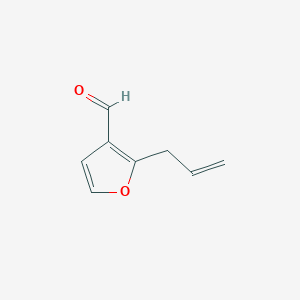
![3,3-Difluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B13552019.png)
